N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide
Description
N'-{3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a carbohydrazide derivative featuring a 3-methyltriazolo[4,5-d]pyrimidine core. The methoxycarbohydrazide group (-CONH-NH-OCH₃) at the 7-position distinguishes it from other triazolo[4,5-d]pyrimidine derivatives. This compound is hypothesized to exhibit unique electronic and steric properties due to its substituents, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O2/c1-14-6-4(10-13-14)5(8-3-9-6)11-12-7(15)16-2/h3H,1-2H3,(H,12,15)(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPNAIHVCDQHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Mechanism of Action
The mechanism of action of N’-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their function.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazolo[4,5-d]pyrimidine core is shared among several analogs, but substituent diversity at the 3- and 7-positions leads to distinct properties:
† Estimated based on structural analogs.
Key Observations :
Yield Trends :
Physical and Chemical Properties
*Solubility inferred from substituent polarity.
Stability Considerations :
Biological Activity
N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activities, supported by research findings, data tables, and relevant case studies.
Antimicrobial Activity
Research has indicated that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study focused on related compounds demonstrated that modifications on the triazole and pyrimidine rings could enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | TBD |
Anticancer Activity
The anticancer potential of triazolo-pyrimidine derivatives has been explored in various studies. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as HeLa and A549 .
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | A549 | 20 |
| This compound | TBD |
The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or pathways within cells. For example, some triazolo-pyrimidines have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications significantly improved the potency against MRSA strains compared to standard antibiotics .
Case Study 2: Anticancer Screening
In another investigation targeting lung cancer cells (A549), several derivatives were tested for their cytotoxic effects. The findings revealed that specific structural modifications enhanced their ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
